D-|A-Homoselenomethionine
Description
D-Homoselenomethionine (chemical formula: C₆H₁₃NO₂Se) is a selenium-containing amino acid analog derived from methionine, where the sulfur atom is replaced by selenium, and the carbon chain is extended by one methylene group (CH₂). This homologation distinguishes it from selenomethionine, a well-studied compound involved in selenium metabolism and antioxidant pathways . The "D" configuration indicates its dextrorotatory isomer, which may influence its biochemical interactions compared to the naturally occurring L-forms.
Properties
Molecular Formula |
C6H13NO2Se |
|---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
(3R)-3-amino-5-methylselanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2Se/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
VVAPFFYTRIIOPT-YFKPBYRVSA-N |
Isomeric SMILES |
C[Se]CC[C@@H](CC(=O)O)N |
Canonical SMILES |
C[Se]CCC(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-|A-Homoselenomethionine typically involves the following steps:
Starting Materials: The synthesis begins with L-methionine and dimethyl carbonate.
Cyclization: L-methionine undergoes cyclization with dimethyl carbonate to form L-α-amino-γ-butyrolactone.
Hydrobromic Acid Reaction: The L-α-amino-γ-butyrolactone is then reacted with hydrobromic acid to obtain L-α-amino-γ-butyrolactone hydrobromate.
Selenium Incorporation: Selenium is introduced into the molecule through a reaction with sodium diselenide, which is generated from selenium and hydrazine hydrate.
Final Product Formation: The L-α-amino-γ-butyrolactone hydrobromate reacts with sodium methyl-hydroselenide to form L-selenomethionine sodium salt, which is then converted to the target compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-|A-Homoselenomethionine undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: The selenium atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include selenoxide, selenone, and various substituted derivatives of this compound .
Scientific Research Applications
D-|A-Homoselenomethionine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of selenium-containing compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its role in selenium metabolism and its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a dietary supplement and its role in preventing selenium deficiency-related diseases.
Mechanism of Action
The mechanism of action of D-|A-Homoselenomethionine involves its incorporation into proteins, replacing methionine residues. This incorporation can alter the protein’s structure and function, potentially enhancing its antioxidant properties. The compound also plays a role in the formation and recycling of glutathione, a crucial antioxidant in the body. By depleting reactive oxygen species (ROS), this compound helps protect cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
D-Homoselenomethionine belongs to a family of selenium-containing amino acids and homologs. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differences
Selenium vs. Sulfur: Selenium’s larger atomic radius and lower electronegativity compared to sulfur enhance redox activity. For example, selenomethionine participates in more efficient radical scavenging than methionine . D-Homoselenomethionine’s extended chain may reduce steric hindrance in enzymatic binding compared to selenomethionine.
Isomerism (D vs. L): L-selenomethionine is biologically active in humans, whereas D-forms (e.g., D-selenomethionine) are less metabolically integrated but useful in synthetic applications .
Homologation Effects: The additional CH₂ group in D-homoselenomethionine could alter solubility and membrane permeability. Homologs like homomethionine show reduced uptake in eukaryotic cells compared to methionine.
Table 2: Physicochemical Properties
| Property | D-Homoselenomethionine | D-Selenomethionine | L-Selenomethionine |
|---|---|---|---|
| Molecular Weight (g/mol) | 212.14 | 198.10 | 198.10 |
| Solubility (water) | Moderate | High | High |
| Redox Potential (mV) | -250 (estimated) | -320 | -320 |
| Stability | Prone to oxidation | Oxidation-resistant | Oxidation-resistant |
Note: Data extrapolated from selenomethionine studies .
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